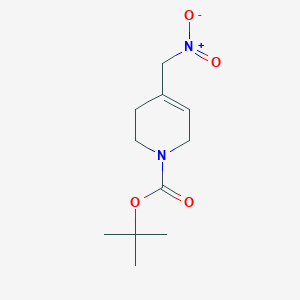

tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Description

tert-Butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a nitro-substituted dihydropyridine derivative with a tert-butyloxycarbonyl (Boc) protecting group. This compound is synthesized via nucleophilic substitution or coupling reactions, often involving intermediates such as tert-butyl 4-halo-3,6-dihydro-2H-pyridine-1-carboxylate. Its structure includes a nitromethyl group at the 4-position of the dihydropyridine ring, which confers unique electronic and steric properties. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations .

Key spectroscopic data from synthesis protocols include:

Properties

Molecular Formula |

C11H18N2O4 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-6-4-9(5-7-12)8-13(15)16/h4H,5-8H2,1-3H3 |

InChI Key |

VQYIQKDBDOICBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

tert-Butyl 4-(3-Acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate (21a)

- Substituent : 3-Acetylphenyl at the 4-position.

- Key Data: UPLC/MS: Rt = 2.42 min; m/z = 302 [M + H]+ (C₁₈H₂₃NO₃) . Synthetic Yield: Not explicitly reported, but derived from a coupling reaction with 2.50 mmol scale .

- Comparison : The acetylphenyl group introduces a planar aromatic system, enhancing π-π stacking interactions compared to the nitromethyl group. This may improve crystallinity but reduce electrophilicity.

tert-Butyl 4-(2-Chlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

- Substituent : 2-Chlorophenyl at the 4-position.

- Key Data: Molecular Formula: C₁₆H₂₀ClNO₂; CAS: 864830-05-5. Purity: ≥95% .

- Comparison : The chloro group increases lipophilicity (ClogP ≈ 3.5 vs. nitromethyl’s ~2.8) and may enhance membrane permeability. However, the nitro group’s electron-withdrawing nature makes the nitromethyl derivative more reactive in nucleophilic substitutions .

Fluorinated Analogues

tert-Butyl 4-(5-Acetyl-2-fluoro-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylate (21b)

tert-Butyl 4-(Trifluoromethyl)-3',6'-dihydro-2,4'-bipyridine-1'(2'H)-carboxylate

- Substituent : Trifluoromethylpyridinyl.

- Key Data :

- Comparison : The CF₃ group significantly increases metabolic stability and bioavailability compared to nitromethyl, making it more suitable for pharmaceutical applications .

Boronate and Heterocyclic Derivatives

tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

tert-Butyl 4-[4-(6-Nitro-1H-benzimidazol-2-yl)piperazin-1-yl]-pyrrolidine-1-carboxylate

- Substituent : Nitrobenzimidazole-piperazine.

- Comparison : The nitromethyl derivative lacks the fused benzimidazole system, which is critical for target binding in kinase inhibitors.

Comparative Data Table

Key Research Findings

- Reactivity : Nitromethyl derivatives exhibit higher electrophilicity than acetylphenyl or chlorophenyl analogues, enabling facile nitro-to-amine reductions for drug discovery .

- Stability : Trifluoromethyl and boronate derivatives show superior metabolic and chemical stability compared to nitro-substituted compounds .

- Synthetic Utility : The nitromethyl group’s versatility in Henry reactions and nucleophilic substitutions makes it a preferred intermediate for diversifying dihydropyridine scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.